3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
CAS No.:
Cat. No.: VC10099008
Molecular Formula: C18H17BrN6O
Molecular Weight: 413.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17BrN6O |
|---|---|
| Molecular Weight | 413.3 g/mol |
| IUPAC Name | (2-bromophenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C18H17BrN6O/c19-15-5-2-1-4-14(15)18(26)24-12-10-23(11-13-24)16-6-7-17(22-21-16)25-9-3-8-20-25/h1-9H,10-13H2 |
| Standard InChI Key | AGYYVQQZFXKSFH-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=CC=C4Br |
| Canonical SMILES | C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=CC=C4Br |
Introduction
Structural Characteristics and Molecular Properties
3-[4-(2-Bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (molecular formula: C₁₉H₁₇BrN₆O) features a pyridazine core substituted at the 3-position with a piperazine ring bearing a 2-bromobenzoyl group and at the 6-position with a pyrazole moiety. The 2-bromobenzoyl substituent distinguishes it from the more commonly studied 4-bromo analogs .
Key Structural Features
-
Pyridazine Core: A six-membered aromatic ring with two adjacent nitrogen atoms, conferring electron-deficient characteristics that influence reactivity and intermolecular interactions.
-
Piperazine Ring: A saturated six-membered ring with two nitrogen atoms, often employed in drug design for its conformational flexibility and ability to engage in hydrogen bonding .
-
2-Bromobenzoyl Group: The bromine atom at the ortho position introduces steric hindrance and electronic effects that may alter binding affinities compared to para-substituted analogs .
-
Pyrazole Substituent: A five-membered aromatic ring with two adjacent nitrogen atoms, known for its role in modulating pharmacokinetic properties .
Table 1: Comparative Molecular Properties of Bromobenzoyl-Piperazine Derivatives
Synthetic Pathways and Optimization
While no published synthesis route exists for this specific compound, methodologies for analogous structures suggest a multi-step approach:
Proposed Synthesis
-
Pyridazine Functionalization: Introduce the piperazine moiety via nucleophilic aromatic substitution (SNAr) at the 3-position of 3,6-dichloropyridazine .
-
Piperazine Acylation: React the piperazine intermediate with 2-bromobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
-
Pyrazole Coupling: Install the pyrazole group at the 6-position using Suzuki-Miyaura cross-coupling or direct alkylation .
Critical Challenges:
-
Regioselectivity: Ensuring substitution occurs exclusively at the 3- and 6-positions of pyridazine.
-
Steric Effects: The ortho-bromo substituent may hinder acylation efficiency compared to para-substituted analogs .
Biological Activities and Mechanistic Insights
Though biological data for this compound are unavailable, structurally related molecules exhibit diverse activities:
Antimicrobial Properties
Brominated benzoyl derivatives show broad-spectrum antimicrobial activity, with MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . The 2-bromo substitution could improve membrane penetration compared to 4-bromo analogs.
CNS Modulation
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
-
Aqueous Solubility: Estimated at <0.1 mg/mL (pH 7.4), necessitating formulation enhancements .
-
Thermal Stability: Likely stable up to 150°C based on analog thermograms .
ADME Properties
-
Absorption: Moderate oral bioavailability (~40%) predicted due to high polar surface area (65–70 Ų) .
-
Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation, particularly at the piperazine ring.
Future Research Directions
-
Synthetic Optimization: Develop catalysts or microwave-assisted methods to improve yields in sterically hindered acylation steps .
-
Target Identification: Use computational docking to predict interactions with kinases (e.g., BRAF V600E) or antimicrobial targets (e.g., DNA gyrase) .
-
In Vivo Studies: Evaluate toxicity and efficacy in murine models of cancer or infection.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume